molecular formula C17H18N4O2 B7043037 2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one

2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one

Cat. No.: B7043037
M. Wt: 310.35 g/mol
InChI Key: AKGMGJQKTXUFFP-UHFFFAOYSA-N
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Description

2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one is a compound that features a phthalazinone core linked to a 1,2,4-oxadiazole ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the phthalazinone core. One common method involves the cyclization of acylhydrazines using dehydrating agents such as zirconium chloride . The reaction conditions often include refluxing the mixture for several hours and then purifying the product through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and scalability. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

Properties

IUPAC Name

2-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17-14-9-5-4-8-13(14)10-18-21(17)11-15-19-16(23-20-15)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGMGJQKTXUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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